![molecular formula C19H22N2O2S B5764559 N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B5764559.png)
N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
Preparation Methods
The synthesis of N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-(propan-2-yloxy)benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Chemical Reactions Analysis
N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-[(2,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide can be compared with other benzamide derivatives such as:
N-[(2,4-dimethylphenyl)carbamothioyl]-4-iodobenzamide: This compound has similar structural features but contains an iodine atom, which can enhance its biological activity.
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide: This derivative has a hydroxyl group, which can influence its solubility and reactivity.
N-[(4-methylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide: This compound lacks the dimethyl groups, which can affect its steric and electronic properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)23-16-8-6-15(7-9-16)18(22)21-19(24)20-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUUNCMWIIENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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